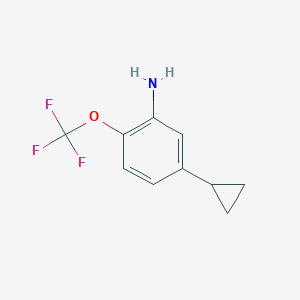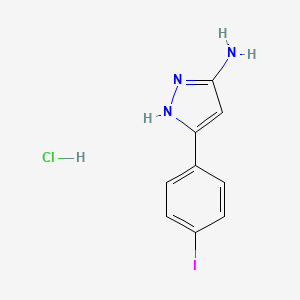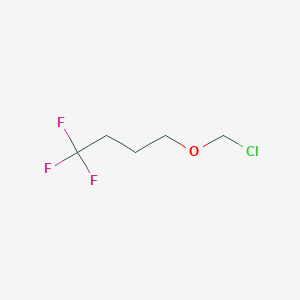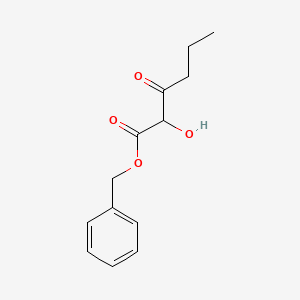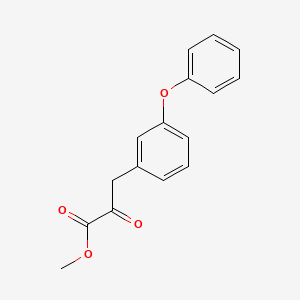![molecular formula C8H16FNO B13701635 4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
4-[(2-Fluoroethyl)amino]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Fluoroethyl)amino]cyclohexanol is an organic compound with the molecular formula C8H16FNO It is a derivative of cyclohexanol, where a fluoroethylamino group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol typically involves the reaction of cyclohexanol with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Fluoroethyl)amino]cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluoroethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(2-Fluoroethyl)amino]cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Fluoroethyl)amino]cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: The parent compound, which lacks the fluoroethylamino group.
4-Aminocyclohexanol: A similar compound where the fluoroethyl group is replaced with an amino group.
2-Fluoroethylamine: The amine component used in the synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol.
Uniqueness
This compound is unique due to the presence of both the cyclohexanol and fluoroethylamino groups. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. The fluoroethyl group, in particular, can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C8H16FNO |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
4-(2-fluoroethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-5-6-10-7-1-3-8(11)4-2-7/h7-8,10-11H,1-6H2 |
InChI-Schlüssel |
ARTSFXMGYOPYLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCCF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


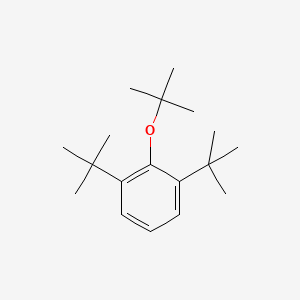
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
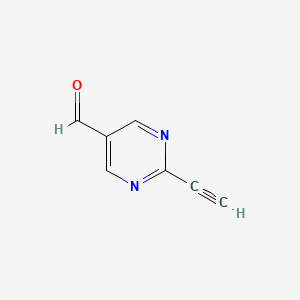
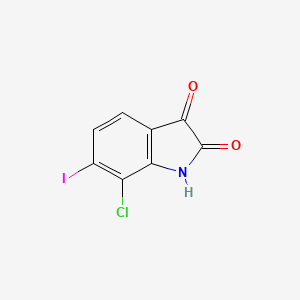
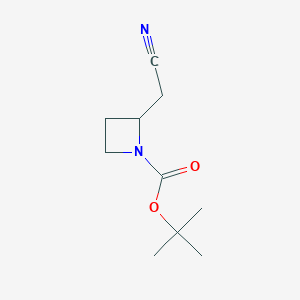
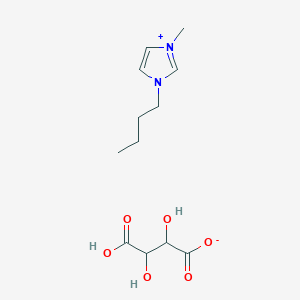
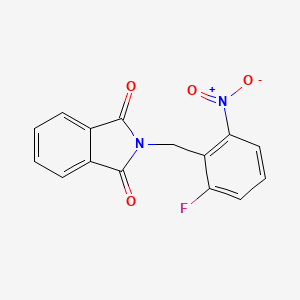
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
